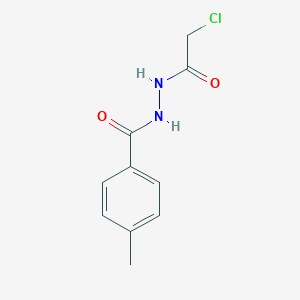
N'-(2-chloroacetyl)-4-methylbenzohydrazide
説明
“N’-(2-chloroacetyl)-4-methylbenzohydrazide” is likely a compound that contains a hydrazide component . Hydrazides and their derivatives constitute an important class of compounds that has found wide utility in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reactants, including nucleophiles and electrophiles . For instance, cyanoacetic acid hydrazide, a commercially available substituted hydrazide, can act as both an N- and C-nucleophile .Molecular Structure Analysis
The molecular structure of “N’-(2-chloroacetyl)-4-methylbenzohydrazide” would likely be complex, given the presence of multiple functional groups. The compound likely contains a hydrazide component, which is a common feature in many heterocyclic compounds .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions and reactants present. For instance, acid chlorides are commonly used reagents for the acetylation of amines .科学的研究の応用
Synthesis and Characterization
Synthesis and Biological Activity : N'-(2-chloroacetyl)-4-methylbenzohydrazide derivatives have been synthesized and characterized using various spectral techniques. These compounds have been investigated for their antibacterial effects against several bacterial strains, with one compound showing effectiveness against Pseudomonas aeruginosa (Cukurovalı & Yılmaz, 2014).
Structural Analysis : Hydrazone compounds derived from 4-methylbenzohydrazide, similar to N'-(2-chloroacetyl)-4-methylbenzohydrazide, have been synthesized and analyzed using single-crystal X-ray diffraction, revealing specific crystallization patterns and intermolecular interactions (Lei et al., 2013).
Biological Activities
Antibacterial and Antifungal Properties : Various derivatives of 4-methylbenzohydrazide, structurally related to N'-(2-chloroacetyl)-4-methylbenzohydrazide, have been found to possess antibacterial and antifungal activities. These activities are often influenced by the presence of different substituents in the molecular structure (Lei et al., 2015).
Lipase and α-Glucosidase Inhibition : Compounds derived from a similar structure have been screened for their lipase and α-glucosidase inhibition capabilities, showing potential for therapeutic applications (Bekircan et al., 2015).
Chemical Properties and Applications
Conformational Studies and NBO Analysis : Detailed studies on the molecular and crystal structure of compounds derived from 4-methylbenzohydrazide have been conducted. These studies provide insights into the conformational behavior and electronic properties of such compounds, which are crucial for understanding their chemical reactivity (Channar et al., 2019).
Synthesis of Biologically Active Compounds : Derivatives of benzohydrazide, including compounds similar to N'-(2-chloroacetyl)-4-methylbenzohydrazide, have been synthesized and evaluated for various biological activities, highlighting their potential in the development of new therapeutic agents (Dewangan et al., 2015).
Application in Agricultural Fungicides : Related compounds have shown promise in agricultural applications, particularly as microbiocidal agents in coatings, suggesting potential uses in crop protection and management (Yu-hong & Joint, 2002).
Catalytic and Anticancer Activities : Research has explored the use of similar compounds in the synthesis of metal complexes with potential catalytic and anticancer activities, indicative of their versatility in different scientific fields (Ta et al., 2019).
Safety And Hazards
将来の方向性
The future directions in the study of “N’-(2-chloroacetyl)-4-methylbenzohydrazide” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, the Pictet-Spengler reaction is a synthetic method for the construction of pharmacophores such as tetrahydro-isoquinolines (THIQs), tetrahydro-β-carbolines (THBCs), and polyheterocyclic frameworks .
特性
IUPAC Name |
N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEOBDQXCJFDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353150 | |
| Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
CAS RN |
199938-21-1 | |
| Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

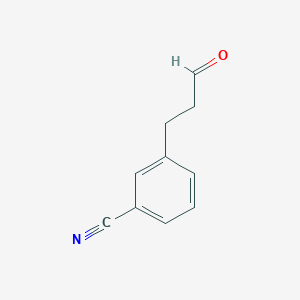
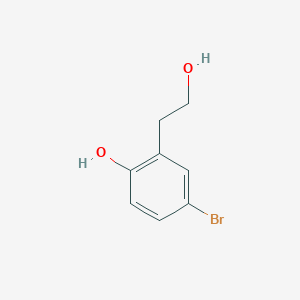

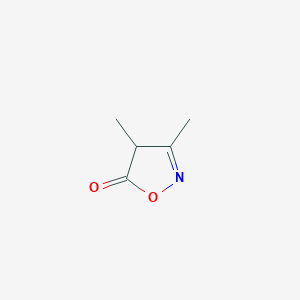
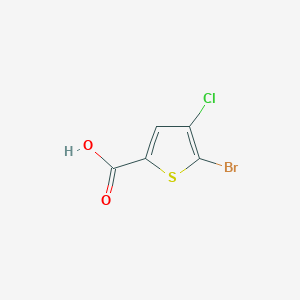
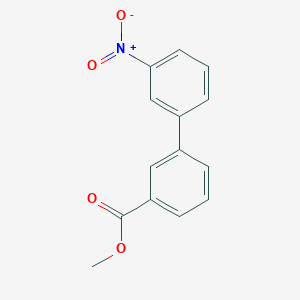
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
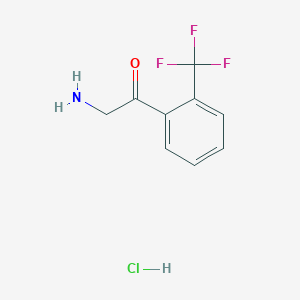
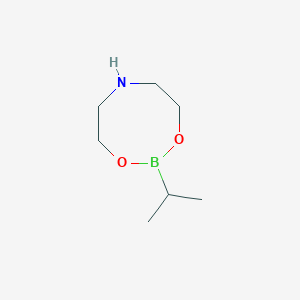
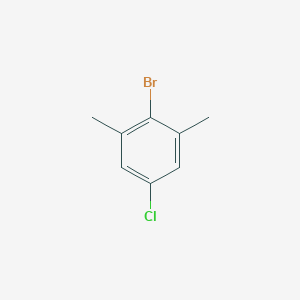
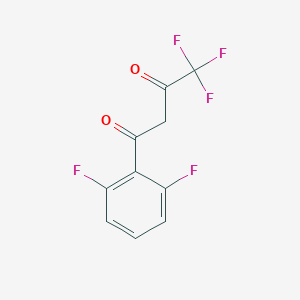

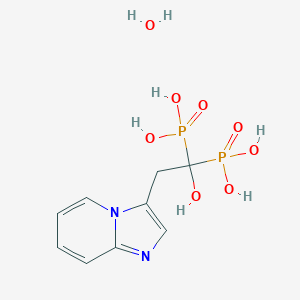
![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)